2-(Piperidin-4-YL)benzonitrile
Overview
Description
2-(Piperidin-4-YL)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety
Mechanism of Action
Target of Action
2-(Piperidin-4-YL)benzonitrile is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals One of the targets of a similar compound, 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile, is nitric oxide synthase, inducible .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives, such as this compound, can affect various biochemical pathways. For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways . .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-YL)benzonitrile typically involves the reaction of piperidine derivatives with benzonitrile. One common method involves the use of piperidine-4-carboxylic acid and 1,3-difluorobenzene, followed by various halogen derivatives to obtain the target product with yields ranging from 55% to 92% . Another approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride, which is advantageous due to mild reaction conditions and low production cost .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as ionic liquids as recycling agents, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium for hydrogenation, and various halogen derivatives for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of halogen derivatives can lead to the formation of substituted benzonitrile derivatives .
Scientific Research Applications
2-(Piperidin-4-YL)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with antimicrobial, anticancer, and other therapeutic properties
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Piperidin-4-YL)benzonitrile include:
- 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile
- 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-piperidin-4-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCWBSDEASNABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441017 | |
Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304462-63-3 | |
Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-4-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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